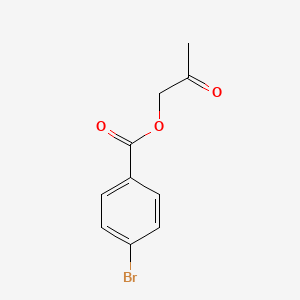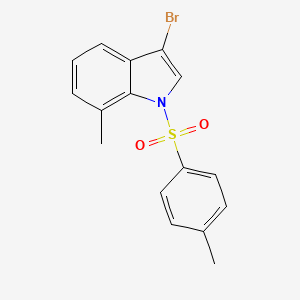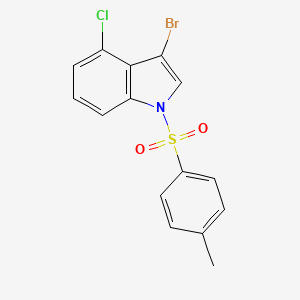
2-Oxopropyl 4-bromobenzoate
Overview
Description
2-Oxopropyl 4-bromobenzoate is a chemical compound with the CAS Number: 900937-58-8 . It has a molecular weight of 257.08 . The IUPAC name for this compound is this compound . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9BrO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 257.08 . The IUPAC name for this compound is this compound .Scientific Research Applications
Synthesis of Oxadiazole Derivatives
2-Oxopropyl 4-bromobenzoate is utilized in the synthesis of 1,3,4-oxadiazole derivatives. Research demonstrates that reactions involving N-isocyaniminotriphenylphosphorane with this compound, in the presence of aromatic carboxylic acids, lead to the formation of these derivatives under mild, room temperature conditions without side reactions (Ramazani et al., 2012). Such derivatives are valuable in various fields, including pharmaceuticals, due to their potential biological activities.
Role in Multicomponent Synthesis Reactions
This compound is also employed in one-pot multicomponent reactions. For instance, a four-component reaction involving this compound leads to the synthesis of 2-(arylamino)-2-(5-aryl-1-ethenyl-1,3,4-oxadiazol-2-yl)propyl benzoate (or 4-bromobenzoate) derivatives. These reactions are notable for their efficiency and the high yield of the desired product under neutral conditions (Valizadeh Holagh & Maharramov, 2012).
Green Chemistry Applications
In the context of green chemistry, this compound is involved in environmentally friendly synthesis methods. An efficient protocol for synthesizing 1,3,4-oxadiazoles derivatives via a three-component reaction, including this compound, in water has been developed. This methodology is advantageous due to its simplicity, high yields, and absence of volatile or hazardous organic solvents (Jafari et al., 2015).
Chemical Analysis and Properties
The compound's role in chemical analysis is significant too. Studies involving this compound contribute to the understanding of molecular structure, vibrational wavenumbers, and various physical and chemical properties. This is crucial for the development of new materials and compounds with specific desired characteristics (Chidan Kumar et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-oxopropyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIHYCAXSQRMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5,8-difluoro-4-(4-{[(2-methyl-2-propanyl)oxy]carbonyl}-1-piperazinyl)-2-quinolinecarboxylate](/img/structure/B3043601.png)


![Ethyl 2-piperazin-1-yl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B3043604.png)

![2-Methyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B3043610.png)

![4-[(Trifluoromethyl)thio]benzoyl bromide](/img/structure/B3043612.png)





